2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 17133-48-1
VCID: VC21039265
InChI: InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
SMILES: C1CN(C2=CC=CC=C21)C(=O)CCl
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

CAS No.: 17133-48-1

Cat. No.: VC21039265

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone - 17133-48-1

Specification

CAS No. 17133-48-1
Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name 2-chloro-1-(2,3-dihydroindol-1-yl)ethanone
Standard InChI InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
Standard InChI Key ARHQTTKUMFDVJJ-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)CCl
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)CCl

Introduction

Chemical Structure and Properties

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone, also known as 1-(Chloroacetyl)indoline, is characterized by its indoline core with a chloroacetyl group attached to the nitrogen atom. The compound has a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its structure can be represented by the InChI notation: InChI=1/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 .

The compound exhibits several key structural features that contribute to its chemical behavior:

  • The indole moiety contributes to its potential biological activity, as indole derivatives are widely recognized for their pharmacological applications

  • The presence of the chloro group indicates reactivity typical of halogenated compounds, making it prone to nucleophilic substitution reactions

  • The carbonyl group (ethanone) enables participation in condensation reactions and functions as an electrophile in various organic transformations

  • The compound likely exhibits moderate to high lipophilicity due to its indole structure, influencing its solubility and permeability in biological systems

Physical Properties

Based on its structural characteristics, 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone typically manifests as a solid at room temperature with limited water solubility but good solubility in organic solvents such as dichloromethane and chloroform . This profile makes it suitable for various synthetic applications in organic chemistry.

Common Synonyms

The compound is known by several synonyms in chemical databases and literature:

SynonymRegistry
1-(Chloroacetyl)IndolineCommon name
2-chloro-1-(2,3-dihydro-1H-indol-1-yl)ethanoneIUPAC
Timtec-Bb Sbb000348Database identifier
Akos Bbs-00005425Database identifier
Asischem T66737Commercial designation

Synthesis Methods

Standard Synthetic Route

The most common synthetic approach for 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone involves the reaction between indoline and chloroacetyl chloride. This reaction proceeds efficiently under mild conditions, making it accessible for both laboratory and industrial scale production .

The standard procedure follows these steps:

  • A solution of indoline (4.19 mmol) and triethylamine (5.03 mmol) in dichloromethane (15 ml) is prepared.

  • Chloroacetyl chloride (4.6 mmol) is slowly added to this solution.

  • The mixture is stirred for 3 hours at room temperature.

  • The reaction is quenched with water, and the phases are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over MgSO₄ .

This approach typically yields the target compound with high efficiency, with reported yields approaching 100% under optimized conditions .

Reaction Conditions and Parameters

The synthesis can be optimized by controlling several key parameters:

ParameterOptimal ConditionEffect on Synthesis
TemperatureRoom temperature (20°C)Higher temperatures may lead to side reactions
Reaction time3 hoursSufficient for complete conversion
SolventDichloromethaneProvides good solubility for reactants
BaseTriethylamineNeutralizes HCl produced during reaction
Reactant ratioSlight excess of chloroacetyl chloride and baseEnsures complete conversion of indoline

Alternative solvents such as toluene have also been employed, demonstrating the flexibility of the synthetic approach .

Biological Activities

Antimicrobial Properties

Research indicates that 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated efficacy against both Gram-positive bacteria (such as Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli) .

In particular, derivatives synthesized from this compound have shown promising results when tested at concentrations of 50μg/ml and 100μg/ml, using established antimicrobial agents like ampicillin as reference standards .

Antifungal Activity

Beyond antibacterial properties, derivatives of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone have demonstrated significant antifungal activity against common fungal pathogens, including:

  • Aspergillus niger

  • Candida albicans (ATCC 10231)

These activities were evaluated using fluconazole as a standard reference in paper plate method assays, with the compounds showing noteworthy inhibitory effects .

Structure-Activity Relationships

The biological activity of these compounds appears to be influenced by both the indoline core and the reactive chloroacetyl group. Modifications to the base structure, particularly through substitution reactions at the chlorine position, can yield derivatives with enhanced or specialized biological properties .

Applications in Medicinal Chemistry

Pharmaceutical Synthesis

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its reactive chloroacetyl group enables facile functionalization through nucleophilic substitution reactions, making it an ideal building block for diverse pharmaceutical compounds .

A notable synthetic pathway demonstrating this utility involves:

  • Reaction of 2-chloro-1-(indoline-1-yl)ethanone with 1,4-diamine benzene in chloroform with K₂CO₃

  • Formation of 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one

  • Further reaction with various acetophenones in the presence of glacial acetic acid

  • Production of final compounds with significant antimicrobial properties

Drug Discovery Applications

The indole scaffold present in this compound is particularly significant in drug discovery efforts. Indole-based compounds have been associated with various pharmacological activities, including:

  • Anti-inflammatory properties

  • Analgesic effects

  • Anticancer activity

  • Anticonvulsant properties

These characteristics position 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone as a compound of interest for researchers seeking to develop new therapeutic agents, particularly in the context of antimicrobial resistance challenges .

Product ReferencePurityPrice RangeEstimated Delivery
IN-DA003GU395%To inquireMon 21 Apr 25
54-OR94354195%108.00 €~708.00 €Tue 22 Apr 25
10-F02626095.0%To inquireFri 02 May 25
3D-FC125681Min. 95%-Discontinued

This availability facilitates research and development efforts involving this compound .

Related Compounds

Several structural analogs of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone are also commercially available, including 2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-ethanone (CAS: 1013-18-9), which features an additional methyl group at the 2-position of the indoline ring . These related compounds expand the potential for structure-activity relationship studies.

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